1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
The compound 1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring two distinct substituents:
- 4-Methoxyphenethyl group: A lipophilic aromatic moiety with a methoxy group at the para position, which may enhance membrane permeability and modulate electronic interactions.
- 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl group: A heterocyclic system combining pyridine and pyrazole rings, likely contributing to π-π stacking and hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-27-17-7-5-16(6-8-17)9-12-22-20(26)23-13-15-25-14-10-19(24-25)18-4-2-3-11-21-18/h2-8,10-11,14H,9,12-13,15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNUTHXXJZBUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with a complex structure that suggests potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a urea linkage connecting a methoxyphenethyl group and a pyridinyl-pyrazol moiety. The presence of the methoxy group enhances solubility and may influence bioavailability, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that derivatives of pyrazole and urea compounds exhibit diverse biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Many pyrazole derivatives are noted for their ability to modulate inflammatory responses, potentially through inhibition of nitric oxide production and other inflammatory mediators.
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related compounds against both gram-positive and gram-negative bacteria.
The biological activity of this compound likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases or protein kinases, which are pivotal in cancer progression and inflammatory responses.
- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Case Studies
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including the target compound. Here are some notable findings:
-
Antitumor Activity :
- A study evaluated similar pyrazole derivatives for their inhibitory effects on BRAF(V600E) mutations, demonstrating significant antitumor activity (IC50 values ranging from 100 nM to 500 nM) .
- Another investigation reported that compounds with structural similarities inhibited Aurora-A kinase, a critical target in cancer therapy .
-
Anti-inflammatory Activity :
- Compounds derived from pyrazole structures were shown to reduce LPS-induced nitric oxide production by up to 70%, indicating strong anti-inflammatory potential .
- The methoxy group in the structure was hypothesized to enhance anti-inflammatory effects by improving solubility and receptor binding affinity .
- Antimicrobial Effects :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. Studies have shown that derivatives of quinoline compounds exhibit cytotoxic effects by inducing apoptosis in cancer cells. For instance, compounds similar to 3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine have demonstrated significant inhibition of cell proliferation in MDA-MB-231 and MCF-7 cell lines, which are commonly used models for breast cancer research .
1.2 Antimicrobial Properties
Research has indicated that the compound exhibits antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or metabolic pathways crucial for pathogen survival. In vitro studies have shown that similar compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Biological Research
2.1 Enzyme Inhibition Studies
3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Inhibition of AChE is particularly relevant in the context of Alzheimer's disease, where it may help increase acetylcholine levels in the brain, thus improving cognitive function .
2.2 Neuroprotective Effects
The compound's neuroprotective properties are under investigation for their potential therapeutic effects on neurodegenerative diseases. Its ability to inhibit beta-amyloid peptide aggregation positions it as a promising candidate for Alzheimer's disease treatment.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy and reducing toxicity.
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 10.5 | MDA-MB-231 |
| Compound B | Antimicrobial | 5.0 | S. aureus |
| Compound C | AChE Inhibitor | 12.3 | AChE |
Case Studies
Case Study 1: Breast Cancer Research
In a study examining the effects of quinoline derivatives on breast cancer cell lines, researchers found that 3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine significantly reduced cell viability at concentrations above 10 μM, suggesting its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of related compounds demonstrated that certain derivatives exhibited up to 80% inhibition against Staphylococcus aureus at a concentration of 50 μg/mL, indicating strong antibacterial potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Backbone
Compound A : 1-(2-Methoxyethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448122-21-1)
- Structural Difference : Replaces the 4-methoxyphenethyl group with a smaller 2-methoxyethyl chain.
Compound B : 1-(4-Methoxyphenethyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (CAS 2034297-91-9)
- Structural Difference : Substitutes the pyridinylpyrazole group with a 1,2,4-oxadiazole linked to a methylpyrazole.
- Implications : The oxadiazole’s electron-withdrawing nature may alter hydrogen-bonding capacity, affecting target affinity.
Heterocyclic Modifications
Compound C : 1-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Structural Difference : Replaces pyridinylpyrazole with a furan-containing imidazopyrazole.
- Implications : The furan ring may increase metabolic instability due to susceptibility to oxidation, contrasting with pyridine’s relative stability.
Compound D : 1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1013835-70-5)
- Structural Difference : Incorporates a pyridazine-pyrazole hybrid instead of pyridinylpyrazole.
- Implications : Pyridazine’s electron-deficient nature could enhance interactions with polar residues in enzyme active sites.
Data Table: Structural and Molecular Comparisons
*Assumed formula based on nomenclature; †Calculated from similar structures.
Key Observations
Heterocyclic Influence : Pyridinylpyrazole may offer balanced π-π and hydrogen-bonding interactions, whereas oxadiazole (Compound B) or pyridazine (Compound D) could shift electronic properties.
Stereochemistry : Enantioselectivity observed in Urea 1R underscores the need for chiral analysis in the target compound’s development.
Preparation Methods
Preparation of 4-Methoxyphenethylamine
4-Methoxyphenethylamine is commercially available but can be synthesized via:
Synthesis of 2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethylamine
This intermediate is prepared through a multi-step sequence:
- Pyrazole formation : Condensation of pyridin-2-ylacetonitrile with hydrazine hydrate in ethanol at reflux (72 hours), yielding 3-(pyridin-2-yl)-1H-pyrazole (83% yield).
- N-Alkylation : Treatment with 2-chloroethylamine hydrochloride in DMF using K2CO3 as base (60°C, 24 hours), achieving 67% yield.
Urea Bond Formation Strategies
Carbonyldiimidazole (CDI)-Mediated Coupling
Adapted from Biointerface Research protocols:
- Intermediate activation :
- Nucleophilic displacement :
- Addition of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine (1.2 equiv) at room temperature.
- Reaction monitored by TLC (CH2Cl2/MeOH 9:1), completed in 6 hours.
- Yield : 62% after recrystallization (EtOAc/hexane).
Key advantages :
Isocyanate Route
Modified from Frontiers in Chemistry and PMC methodologies:
- Isocyanate generation :
- 4-Methoxyphenethylamine treated with bis(trichloromethyl) carbonate (BTC, 0.33 equiv) in toluene at 40°C (3 hours).
- Caution : Requires strict moisture control.
- Coupling reaction :
- 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine added to isocyanate intermediate in CH2Cl2.
- Stirred at 25°C for 12 hours.
- Yield : 58% after silica gel chromatography (hexane/EtOAc 1:1).
Comparative data :
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CDI-mediated | 25 | 6 | 62 | 98.2 |
| Isocyanate | 25 | 12 | 58 | 97.5 |
Reaction Optimization Insights
Solvent Effects
Stoichiometric Considerations
- Excess amine (1.2 equiv) minimized dimerization in urea formation.
- CDI loading beyond 1.2 equiv led to carbamate byproducts (reduced yield to 41%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6) :
- δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H)
- δ 7.85 (s, 1H, pyrazole-H)
- δ 6.82 (d, J = 8.6 Hz, 2H, aromatic-H)
- δ 3.73 (s, 3H, OCH3)
- δ 3.34 (q, J = 6.4 Hz, 4H, CH2NH)
Infrared Spectroscopy
- Urea C=O stretch: 1,645 cm⁻¹ (consistent with unsymmetrical ureas).
- Pyridine ring vibrations: 1,590 cm⁻¹ and 1,430 cm⁻¹.
Challenges and Mitigation Strategies
- Hybrid instability : The pyridylpyrazole moiety decomposed above 80°C, necessitating low-temperature reactions.
- Column chromatography difficulties : Polar urea derivatives required gradient elution (CH2Cl2 → CH2Cl2/MeOH 95:5).
- Scale-up limitations : CDI method showed better reproducibility at >10 g scale compared to isocyanate route.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea?
The synthesis involves multi-step reactions:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones (e.g., phenyl hydrazine and β-ketoesters) under reflux in ethanol/acetic acid .
- Step 2: Coupling the pyrazole moiety with the 4-methoxyphenethyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in solvents like DMF or THF .
- Step 3: Urea bridge formation via reaction of isocyanates with amines under basic conditions (e.g., triethylamine in DMF) .
Key Optimization: Control reaction temperatures (60–100°C) and use silica gel chromatography for purification .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and urea linkage .
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC): Monitor reaction progress and purity (>95%) .
- X-ray Crystallography: Resolve conformational details (e.g., dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can computational modeling guide target identification and binding mechanism analysis?
- Molecular Docking: Use tools like AutoDock Vina to predict binding affinities with kinases or GPCRs, leveraging pyrazole and urea motifs as hydrogen-bond donors .
- Molecular Dynamics (MD) Simulations: Assess binding stability (e.g., RMSD < 2 Å over 100 ns) and identify key residues (e.g., catalytic lysine in kinases) .
- SAR Analysis: Compare with analogs (e.g., fluorophenyl or furan derivatives) to map pharmacophore requirements .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
- Standardized Assays: Reproduce experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation: Use SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis via flow cytometry) .
- Meta-Analysis: Cross-reference datasets from PubChem or ChEMBL to identify outliers .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Structural Modifications: Introduce polar groups (e.g., sulfonate) to enhance aqueous solubility or block metabolic hotspots (e.g., methoxy groups to reduce CYP450 oxidation) .
- In Vitro ADME Screening:
- Microsomal Stability: Monitor half-life (t1/2 > 60 min in liver microsomes).
- Caco-2 Permeability: Assess absorptive potential (Papp > 1 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
